N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
CAS No.: 941980-72-9
Cat. No.: VC4786867
Molecular Formula: C25H20FN3O3S2
Molecular Weight: 493.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941980-72-9 |
|---|---|
| Molecular Formula | C25H20FN3O3S2 |
| Molecular Weight | 493.57 |
| IUPAC Name | 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H20FN3O3S2/c26-17-6-8-18(9-7-17)28-24(31)16-34-25-29-20(15-33-25)14-23(30)27-19-10-12-22(13-11-19)32-21-4-2-1-3-5-21/h1-13,15H,14,16H2,(H,27,30)(H,28,31) |
| Standard InChI Key | DSKICMWUIKIPRZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C25H20FN3O3S2 and a molecular weight of 493.6 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral effects .
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazole ring and the attachment of the phenoxyphenyl and fluorophenyl groups. A common approach might involve the use of chloroacetyl chloride to form the acetamide linkage, followed by reactions to introduce the thiazole and phenoxyphenyl moieties .
Biological Activities
While specific biological data for N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is limited, compounds with similar structures have shown promising antimicrobial and anticancer activities. For instance, thiazole derivatives have been studied for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
Research Findings and Future Directions
Given the complexity and potential biological activity of N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide, further research is needed to fully explore its pharmacological properties. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume